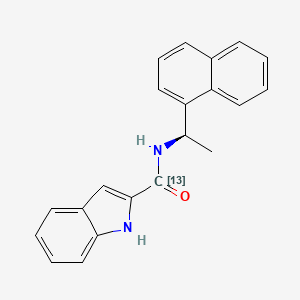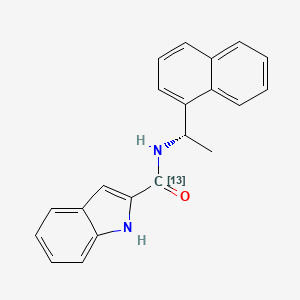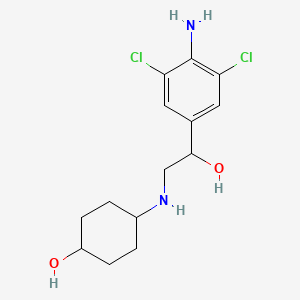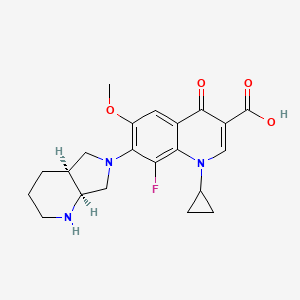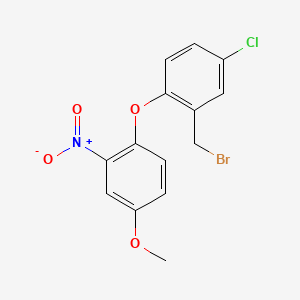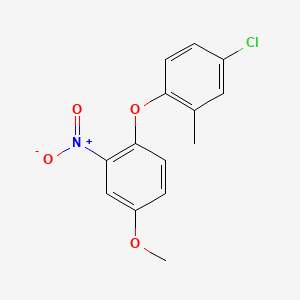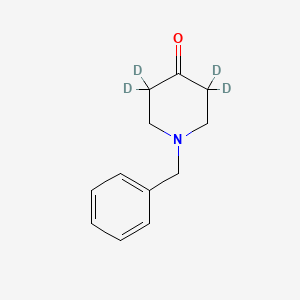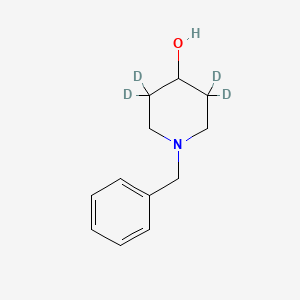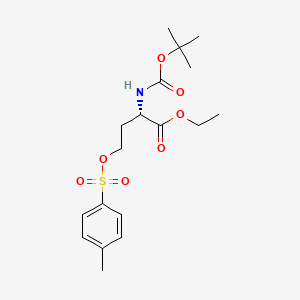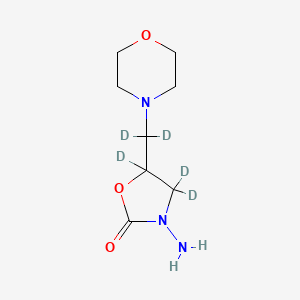
AMOZ-d5
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
AMOZ-d5 is a labeled deuterated metabolite of nitrofuran , an antimicrobial drug used in veterinary medicine . Nitrofurans are known to target bacterial DNA , thereby inhibiting bacterial growth and survival .
Mode of Action
This compound, like other nitrofurans, is believed to exert its antimicrobial effects by interacting with bacterial DNA . This interaction results in the inhibition of DNA synthesis, leading to bacterial cell death .
Biochemical Pathways
Given that it is a metabolite of nitrofuran, it is likely to affect the dna synthesis pathway in bacteria .
Pharmacokinetics
As an analytical standard, this compound is used in various chromatography techniques for the determination of amoz in meat samples and aquaculture products .
Result of Action
The primary result of this compound action, similar to other nitrofurans, is the inhibition of bacterial growth and survival due to the disruption of DNA synthesis .
Action Environment
As an analytical standard, it is used in laboratory settings for the determination of amoz in various samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMOZ-d5 involves the incorporation of deuterium atoms into the molecular structure of AMOZ. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped with advanced technology for deuterium labeling and purification .
Analyse Chemischer Reaktionen
Types of Reactions
AMOZ-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of AMOZ, which are used as internal standards in analytical chemistry .
Wissenschaftliche Forschungsanwendungen
AMOZ-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in chromatography techniques for the quantification of AMOZ in various samples.
Biology: Helps in studying the metabolism and degradation of nitrofuran antibiotics in biological systems.
Medicine: Used in the development of analytical methods for detecting antibiotic residues in food products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AOZ-d4: Another deuterated metabolite of nitrofuran used as an internal standard.
2-NP-AMOZ: A derivative of AMOZ used in similar analytical applications.
SCA-13C-15N2 hydrochloride: A labeled compound used in analytical chemistry for similar purposes.
Uniqueness
AMOZ-d5 is unique due to its specific deuterium labeling, which provides distinct mass spectrometric properties that are essential for its use as an internal standard. This labeling allows for accurate differentiation and quantification of AMOZ in complex samples .
Eigenschaften
IUPAC Name |
3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAMVOINIHMEX-VJPLVGRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


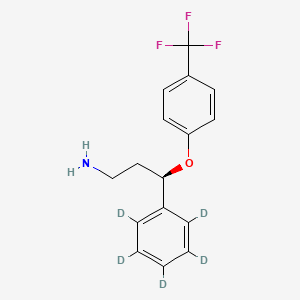
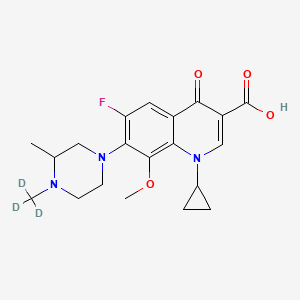
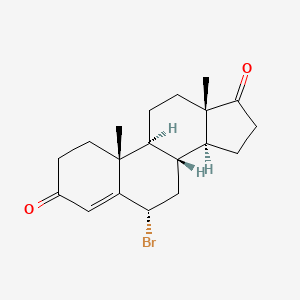
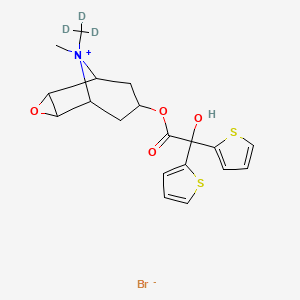
![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)
